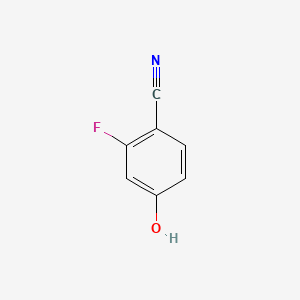

2-Fluoro-4-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIVHYDACHXPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370440 | |

| Record name | 2-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82380-18-5 | |

| Record name | 2-Fluoro-4-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82380-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082380185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 2-fluoro-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of advanced materials and pharmaceuticals. This document details experimental protocols, safety information, and presents data in a structured format to support research and development activities.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a planar molecule, and its structure facilitates the formation of linear chains through weak intermolecular O-H···N hydrogen bonds. This compound serves as a crucial building block, particularly in the field of liquid crystal technology.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 82380-18-5 | [3] |

| Molecular Formula | C₇H₄FNO | [3] |

| Molecular Weight | 137.11 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1O)F)C#N | [3] |

| InChI Key | REIVHYDACHXPNH-UHFFFAOYSA-N | [3] |

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 285.4 ± 25.0 °C | Predicted |

| pKa | 6.84 ± 0.18 | Predicted |

| Solubility | Soluble in methanol. Used with ethyl acetate in extractions. | [3] |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile.[4]

Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile[4]

Materials:

-

4-bromo-2-fluorobenzonitrile (0.25 mmol)

-

Copper(II) bromide (0.03 mmol)

-

Triethylamine (0.25 mmol, 1.0 eq.)

-

Formic acid (0.75 mmol, 3.0 eq.)

-

Acetonitrile (179 mmol)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Petroleum Ether

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a reaction flask at room temperature, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol).

-

Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction.

-

Separate the organic phase and combine the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the dried organic phase and wash the filter cake with ethyl acetate (3 x 5 mL).

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (6:1) eluent system to yield the final product.

The reported yield for this protocol is 82%.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Available spectral data includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, ATR-IR, Transmission IR, and Raman spectroscopy.[5] While specific peak lists are not publicly available, the techniques confirm the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, nitrile, and hydroxyl- and fluoro-substituted carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and C=C stretching of the aromatic ring.

Chemical Reactivity, Stability, and Storage

Reactivity

The chemical reactivity of this compound is primarily dictated by its three functional groups: the hydroxyl, fluoro, and nitrile groups.

-

The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. For instance, it is used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[1]

-

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

The aromatic ring can undergo electrophilic substitution, with the activating hydroxyl group and the deactivating, meta-directing nitrile and fluoro groups influencing the position of substitution.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory setting.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 82380-18-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzonitrile, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research and industry, with a focus on providing actionable information for laboratory and development settings.

Physicochemical and Structural Properties

This compound, also known by its synonyms 4-Cyano-3-fluorophenol and 4-Hydroxy-2-fluorobenzonitrile, is a white to off-white crystalline solid.[1][2][3][4] It is a planar molecule where molecules are arranged in linear chains through weak intermolecular O-H···N hydrogen bonds.[4] The compound is soluble in methanol.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 82380-18-5 | [1][2][5] |

| Molecular Formula | C₇H₄FNO | [1][2][6][7] |

| Molecular Weight | 137.11 g/mol | [2][6][7] |

| Appearance | White to almost white powder or crystals | [1][2][3] |

| Melting Point | 121-127 °C | [1][3][8] |

| Purity (Assay) | ≥98.0% (GC) | [1][2][8] |

| Solubility | Soluble in Methanol | |

Table 2: Structural and Spectroscopic Identifiers

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][6] |

| InChI Key | REIVHYDACHXPNH-UHFFFAOYSA-N | [1][6] |

| SMILES | OC1=CC=C(C#N)C(F)=C1 | [1][8] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, ATR-IR, MS, Raman spectra are available | [6][9][10] |

| Crystal Structure | CCDC Number: 255476 |[6] |

Synthesis and Experimental Protocols

The primary synthetic route reported for this compound involves the hydroxylation of a brominated precursor, 4-bromo-2-fluorobenzonitrile.[4][11] This method is notable for its high yield and operation at room temperature.

This protocol describes a copper-catalyzed hydroxylation reaction under an oxygen atmosphere.

Materials and Reagents:

-

4-Bromo-2-fluorobenzonitrile (0.25 mmol)

-

Copper(II) bromide (CuBr₂) (0.03 mmol)

-

Triethylamine (0.25 mmol, 1.0 eq.)

-

Formic acid (HCOOH) (0.75 mmol, 3.0 eq.)

-

Acetonitrile (CH₃CN) (179 mmol)

-

Deionized Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: To a suitable reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature (approx. 20 °C) for 24 hours under an oxygen atmosphere. The reaction may also be subjected to UV irradiation to facilitate the process.[11]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction. Combine the organic phases.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter the mixture and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (6:1) eluent system. This yields the target product, this compound, with an approximate yield of 82%.[4][11]

Applications in Research and Development

This compound is a valuable building block due to its trifunctional nature (hydroxyl, nitrile, and fluoro groups).

-

Liquid Crystals: The compound is explicitly used as an intermediate in the synthesis of liquid crystals.[4][12] For example, it is a precursor for synthesizing 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[4] The related 2-fluoro-4-hydroxybenzoic acid is also noted for its use in creating mesogens for liquid crystal displays.[13]

-

Potential Biological Activity: While direct biological data for this specific molecule is limited in the search results, the hydroxybenzonitrile scaffold is known for various biological activities. Analogues have demonstrated antimicrobial, antifungal, and herbicidal properties.[14] The mechanism of action for such phenolic compounds often involves the disruption of the microbial cell membrane.[14][15] Furthermore, derivatives of hydroxybenzonitriles have been explored for potential anticancer and anti-inflammatory applications, suggesting that this compound could serve as a valuable starting material in medicinal chemistry and drug discovery programs.[15]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as harmful if swallowed, causes skin and serious eye irritation/damage, and is toxic to aquatic life with long-lasting effects.[6][16]

Table 3: GHS Hazard Information

| Classification | H-Statement | P-Statement (Examples) | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 | [6][16] |

| Skin Irritation | H315: Causes skin irritation | P280 | [16] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338 | [6][16] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391 |[6][16] |

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (e.g., N95), chemical safety goggles or face shield, and impervious gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

References

- 1. B21535.03 [thermofisher.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-フルオロ-4-ヒドロキシベンゾニトリル | this compound | 82380-18-5 | 東京化成工業株式会社 [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 82380-18-5 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(82380-18-5)IR [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 13. ossila.com [ossila.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

Synthesis of 2-Fluoro-4-hydroxybenzonitrile from 3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials, starting from 3-fluorophenol. This document provides a comprehensive overview of the most viable synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound from 3-fluorophenol is a multi-step process that can be approached through several strategic routes. The most prominent and well-documented pathways involve an initial formylation of the phenol to create a key aldehyde intermediate, which is subsequently converted to the target nitrile. An alternative, though less detailed in public literature, involves a bromination-cyanation sequence. This guide will focus on the formylation-cyanation route, offering a comparative analysis of different methodologies for each step.

Synthetic Pathways Overview

The primary synthetic strategy involves two key transformations:

-

Formylation of 3-Fluorophenol: Introduction of a formyl group (-CHO) onto the aromatic ring of 3-fluorophenol to yield 2-fluoro-4-hydroxybenzaldehyde. The ortho position to the fluorine and para to the hydroxyl group is the desired position for formylation.

-

Cyanation of 2-Fluoro-4-hydroxybenzaldehyde: Conversion of the aldehyde functional group to a nitrile (-CN) group to afford the final product, this compound.

A logical workflow for this synthesis is presented below:

Caption: General synthetic workflow from 3-fluorophenol.

Part 1: Formylation of 3-Fluorophenol

Several established named reactions can be employed for the ortho-formylation of phenols. The choice of method can impact yield, regioselectivity, and scalability.

Method 1: Modified Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base to formylate phenols.[1][2] While classic Reimer-Tiemann reactions can sometimes suffer from low yields and the formation of byproducts, modifications can improve its efficacy.[3]

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-fluorophenol (1 eq.) in a 2:1 mixture of ethanol and water.

-

Add sodium hydroxide (8 eq.) to the solution and heat the mixture to 70°C.

-

Slowly add chloroform (2 eq.) dropwise over a period of 1 hour, maintaining the reaction temperature.

-

After the addition is complete, continue stirring the mixture for an additional 3 hours at 70°C.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 4-5 using hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-hydroxybenzaldehyde.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][5][6] This method can offer good yields and regioselectivity.

Experimental Protocol:

-

In a flask cooled to 0°C, add phosphorus oxychloride (1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) with vigorous stirring, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Dissolve 3-fluorophenol (1 eq.) in anhydrous dichloromethane (DCM).

-

Add the solution of 3-fluorophenol to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

Method 3: Protection-Bromination-Grignard Formylation

A multi-step approach involving protection of the hydroxyl group, followed by directed ortho-metalation and formylation, can provide high yields and excellent regioselectivity. A patented procedure outlines this strategy.[7]

Experimental Workflow Diagram:

Caption: Multi-step synthesis of the aldehyde intermediate.

Experimental Protocol (Summarized from Patent CN115124410A): [7]

-

Protection: React 3-fluorophenol (1 eq.) with 2-bromopropane (1.4 eq.) in acetonitrile in the presence of potassium carbonate (2.3 eq.) at 80-82°C for 14 hours to yield 1-fluoro-3-isopropoxybenzene.

-

Bromination: Dissolve the protected phenol in an organic solvent (e.g., 1,2-dichloroethane) and react with a brominating agent such as tetrabutylammonium tribromide to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.

-

Grignard Formylation: Dissolve the brominated intermediate in tetrahydrofuran (THF) and cool to -10 to 0°C. Add isopropylmagnesium chloride in THF dropwise. After Grignard exchange, add DMF to the reaction mixture to form 2-fluoro-4-isopropoxybenzaldehyde.

-

Deprotection: React the protected aldehyde with boron trichloride to cleave the isopropyl ether and yield 2-fluoro-4-hydroxybenzaldehyde.

Quantitative Data for Formylation Methods

| Method | Key Reagents | Typical Yield | Notes |

| Modified Reimer-Tiemann | Chloroform, NaOH | Moderate | Can produce isomeric byproducts. |

| Vilsmeier-Haack | DMF, POCl₃ | Good (e.g., 77% for similar substrates)[4] | Good regioselectivity for electron-rich arenes. |

| Protection-Grignard | 2-bromopropane, K₂CO₃, Brominating agent, i-PrMgCl, DMF, BCl₃ | High (Overall yield can be optimized) | Multi-step but offers high purity and control. |

Part 2: Cyanation of 2-Fluoro-4-hydroxybenzaldehyde

The conversion of the aldehyde to a nitrile is a critical final step. Several methods are available for this transformation.

Method 1: Conversion via Oxime Dehydration

A common and effective method is the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.

Experimental Protocol:

-

Oxime Formation: Dissolve 2-fluoro-4-hydroxybenzaldehyde (1 eq.) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.1 eq.). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed. The product, 2-fluoro-4-hydroxybenzaldehyde oxime, may precipitate and can be isolated by filtration.

-

Dehydration: The crude oxime can be dehydrated using various reagents. A common method involves refluxing the oxime with acetic anhydride. After the reaction is complete, the mixture is cooled and poured into water to precipitate the nitrile. The crude product is then filtered, washed, and can be purified by recrystallization or column chromatography.

Method 2: Direct Cyanation

Direct conversion of the aldehyde to a nitrile can be achieved, though this often involves more hazardous reagents.

Experimental Protocol (General Procedure):

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as acetonitrile, add sodium cyanide (2 eq.) and a catalyst like DOWEX(R)50WX4 resin (0.5 g per mmol of aldehyde).[8]

-

Stir the heterogeneous mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Evaporate the solvent under reduced pressure. The initial product will be the cyanohydrin.

-

The cyanohydrin can then be dehydrated to the nitrile, for example, by treatment with a dehydrating agent like phosphorus oxychloride in pyridine.

Note: Extreme caution must be exercised when working with cyanide salts due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data for Cyanation Methods

| Method | Key Reagents | Typical Yield | Notes |

| Oxime Dehydration | Hydroxylamine hydrochloride, Acetic anhydride | High (e.g., >85% for similar substrates)[9] | Two-step process, but generally reliable and uses less toxic reagents than direct cyanation. |

| Direct Cyanation | Sodium Cyanide, Catalyst | High (e.g., >90% for cyanohydrin formation)[8] | Requires careful handling of highly toxic cyanide reagents. Subsequent dehydration step is necessary. |

Conclusion

The synthesis of this compound from 3-fluorophenol is a feasible process for a well-equipped organic chemistry laboratory. The formylation-cyanation route offers multiple options for each transformation, allowing for flexibility based on available reagents, equipment, and safety considerations. The multi-step protection-bromination-Grignard formylation pathway, while longer, is likely to provide the highest overall yield and purity of the intermediate aldehyde. For the final cyanation step, the two-step oxime formation and subsequent dehydration is a robust and safer alternative to direct cyanation methods. Careful optimization of reaction conditions for each step will be crucial for maximizing the overall yield and purity of the final product.

References

- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. orientjchem.org [orientjchem.org]

- 9. asianpubs.org [asianpubs.org]

The Versatile Building Block: A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile and its Synonyms in Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of targeted therapeutics.

This document provides an in-depth overview of this compound, also known by its synonym 4-Cyano-3-fluorophenol. It serves as a critical starting material in the development of potent and selective inhibitors for key biological targets in oncology and inflammatory diseases. This guide will cover its chemical properties, synthesis protocols, and its application in the generation of high-value pharmaceutical compounds, including tyrosine kinase and NLRP3 inflammasome inhibitors.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a nitrile group. These functional groups impart unique reactivity, making it a valuable precursor in medicinal chemistry.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Cyano-3-fluorophenol, 3-Fluoro-4-cyanophenol | [2][3][4] |

| CAS Number | 82380-18-5 | [1][2][3] |

| Molecular Formula | C₇H₄FNO | [1][2][3] |

| Molecular Weight | 137.11 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 121-125 °C | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydroxylation of a brominated precursor. The following protocol provides a general overview of this synthetic route.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzonitrile

Objective: To synthesize this compound from 4-bromo-2-fluorobenzonitrile.

Materials:

-

4-bromo-2-fluorobenzonitrile

-

Copper(II) bromide (CuBr₂)

-

Triethylamine (TEA)

-

Formic acid (HCOOH)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), copper(II) bromide (0.12 eq), triethylamine (1.0 eq), and acetonitrile.

-

Add formic acid (3.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add water and extract the product with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and wash the filter cake with ethyl acetate.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of targeted therapies, particularly in the fields of oncology and inflammation. Its structural features allow for its incorporation into scaffolds that can selectively interact with the active sites of key enzymes.

Tyrosine Kinase Inhibitors

Substituted 3-cyanoquinolines, derived from this compound, have been identified as potent inhibitors of protein tyrosine kinases.[6] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

One important target is the Kinase insert Domain containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of KDR's tyrosine kinase activity is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Diagram 1: General Workflow for Tyrosine Kinase Inhibitor Development

Caption: Drug discovery workflow for tyrosine kinase inhibitors.

Experimental Protocol: In vitro Tyrosine Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific tyrosine kinase (e.g., KDR).

Materials:

-

Recombinant tyrosine kinase enzyme

-

Peptide substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Test compound (e.g., a 3-cyanoquinoline derivative)

-

Assay buffer

-

Phosphocellulose paper

-

Phosphoric acid solution

Procedure:

-

Prepare a reaction mixture containing the tyrosine kinase, peptide substrate, and assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a precursor for the synthesis of compounds that can inhibit the activation of the NLRP3 inflammasome.

References

- 1. EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2003000687A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. LandOfFree - Inventor - Tyrosine kinase inhibitors [uspatents.landoffree.com]

- 5. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.kr]

2-Fluoro-4-hydroxybenzonitrile: A Versatile Building Block in Advanced Materials and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxybenzonitrile, a substituted aromatic compound with the chemical formula C₇H₄FNO, has emerged as a critical intermediate in the development of high-performance materials and pharmaceutically active agents. Its unique molecular architecture, featuring a nitrile group, a hydroxyl moiety, and a fluorine atom on a benzene ring, imparts a combination of reactivity and specific physicochemical properties that make it a valuable scaffold in diverse scientific fields. This technical guide provides a comprehensive review of the synthesis, applications, and relevant experimental methodologies associated with this compound, with a focus on its role in liquid crystal technology and as a pharmacophore in kinase inhibitor design.

Physicochemical Properties and Synthesis

This compound is typically a white to off-white crystalline powder with a melting point in the range of 121-126°C.[1][2][3] The presence of the electronegative fluorine atom and the hydrogen-bonding capability of the hydroxyl group significantly influence its chemical behavior and the properties of its derivatives.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydroxylation of a brominated precursor, 4-bromo-2-fluorobenzonitrile. This reaction can be achieved with a yield of approximately 82%.[4][5]

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzonitrile [4][5]

-

Reaction Setup: In a suitable reaction vessel, combine 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol, 1.0 eq.), and formic acid (0.75 mmol, 3.0 eq.) in acetonitrile (179 mmol) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere, with UV irradiation to facilitate the reaction.

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction. Combine the organic phases and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent from the filtrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (6:1) mixture to yield the final product.

Caption: Synthetic pathway for this compound.

Applications in Advanced Materials

The unique electronic and structural characteristics of this compound make it a sought-after component in the synthesis of advanced materials, most notably liquid crystals and specialized polymers.[1]

Liquid Crystal Monomer

This compound serves as a key building block for liquid crystal molecules used in modern display technologies.[1][6] The rigidity of the benzonitrile core, combined with the lateral fluorine substitution, contributes to the formation of mesophases with desirable properties, such as specific phase transition temperatures, thermal stability, and advantageous electro-optical responses.[1] The hydroxyl group provides a convenient point for chemical modification, allowing for the attachment of various side chains to tailor the final properties of the liquid crystal.

Representative Experimental Protocol: Synthesis of a Liquid Crystal Ester

-

Reaction Setup: Dissolve this compound (1 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystal ester.

Caption: General workflow for liquid crystal synthesis.

Specialized Polymers

The incorporation of fluorine atoms into polymer backbones is known to enhance properties such as thermal stability and chemical resistance.[1] Consequently, derivatives of this compound are valuable in the creation of high-performance polymers for specialized applications in coatings and electronics.[1]

Applications in Medicinal Chemistry and Drug Development

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and this compound serves as a versatile scaffold for the design of potent and selective kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrile group of benzonitrile derivatives can act as a "warhead" in targeted covalent inhibitors, forming a reversible or irreversible bond with nucleophilic residues, such as cysteine, in the ATP-binding pocket of the kinase.

Mechanism of Covalent Inhibition

In certain kinases, such as eukaryotic Elongation Factor 2 Kinase (eEF-2K) and Fibroblast Growth Factor Receptor 4 (FGFR4), a cysteine residue is present in or near the active site.[7] Nitrile-containing inhibitors can undergo a nucleophilic attack from the thiol group of the cysteine, forming a reversible thioimidate adduct.[7] This covalent interaction can lead to highly potent and selective inhibition.

Caption: Mechanism of reversible covalent kinase inhibition.

Targeting the FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase implicated in the progression of several cancers, including hepatocellular carcinoma.[8][9][10] The activation of FGFR4 by its ligand, FGF19, triggers downstream signaling cascades, such as the Ras/Raf/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[10] The development of selective FGFR4 inhibitors is therefore a promising therapeutic strategy. The this compound scaffold could be incorporated into inhibitors designed to target the unique Cys552 residue in the hinge region of FGFR4.[8]

Caption: Overview of the FGFR4 signaling pathway and inhibition.

Quantitative Data on Kinase Inhibitors

While specific IC₅₀ values for inhibitors directly derived from this compound are not available in the reviewed literature, the following table presents data for various FDA-approved or clinical-stage kinase inhibitors to provide a context for the potency of such molecules.

| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) |

| Gefitinib | EGFR | 26-57 |

| Regorafenib | VEGFR1, VEGFR2, c-Kit, RET | 1.5-46 |

| Ruxolitinib | JAK1, JAK2 | 2.8-3.3 |

| Dacomitinib | EGFR, ERBB2, ERBB4 | 6-73.7 |

| Fostamatinib | Syk | 41 |

| Avapritinib | PDGFRα (D842V mutant) | 30 |

Data sourced from various studies on FDA-approved kinase inhibitors.[][]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both materials science and medicinal chemistry. Its utility as a monomer for advanced liquid crystals and polymers stems from the unique properties conferred by its fluorinated aromatic structure. In the realm of drug discovery, its potential as a scaffold for potent and selective kinase inhibitors is of particular interest to researchers developing novel therapeutics. The synthetic accessibility of this compound, coupled with its versatile reactivity, ensures its continued importance in driving innovation in these fields. Further research into derivatives of this compound is likely to uncover new materials and drug candidates with enhanced performance and therapeutic benefit.

References

- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. EP0916639A1 - Liquid crystal compounds, liquid crystal compositions containing the compounds, and liquid crystal display devices made by using the compositions - Google Patents [patents.google.com]

- 9. This compound | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Safety and Hazards of 2-Fluoro-4-hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Executive Summary

2-Fluoro-4-hydroxybenzonitrile, also known as 3-fluoro-4-cyanophenol, is an aromatic organic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited in publicly accessible literature, its structural motifs—a fluorinated phenol and a nitrile group—suggest potential hazards that require careful handling. This guide provides a comprehensive overview of the known safety information, hazard classifications, and recommended handling procedures for this compound. It also outlines standard experimental protocols for assessing the toxicity of such a compound and discusses potential, though unconfirmed, mechanisms of toxicity based on related chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1][2].

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects[1][2].

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements can be found in Safety Data Sheets from suppliers and includes measures such as avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves, eye protection, and face protection, and avoiding release to the environment[1][3].

Toxicological Data

Extensive searches for specific quantitative toxicological data for this compound did not yield definitive LD50 (median lethal dose) or LC50 (median lethal concentration) values. However, for the structurally related compound 4-hydroxybenzonitrile , an oral LD50 of 450 mg/kg in mice has been reported[4][5]. This information may provide an initial estimate of the potential oral toxicity, but it should be interpreted with caution due to the presence of the fluorine atom in the target compound, which can significantly alter its toxicological profile.

Table 1: Summary of GHS Hazard Classifications for this compound

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels[6].

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin contact.

Methodology:

-

Animal Model: Rats or rabbits are commonly used.

-

Preparation: A specific area of the animal's fur is clipped.

-

Application: The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing for a 24-hour period.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The study determines if the substance is hazardous by dermal contact at a limit dose (e.g., 2000 mg/kg) or establishes an approximate LD50 value[4][7][8][9].

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Methodology:

-

Animal Model: Albino rabbits are the standard model.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) compared to the negative control. This suggests that the substance can cause point mutations.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the acute lethal toxicity of a substance to fish.

Methodology:

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated[10][11][12][13][14].

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the toxic mechanisms and signaling pathways of this compound are not available. However, based on its chemical structure, potential mechanisms can be inferred from the known toxicities of phenols, cyanides, and fluorinated aromatic compounds.

It is critical to note that the following pathways are hypothetical and not experimentally verified for this compound.

General Phenolic Toxicity

Phenols are known to be protoplasmic poisons that can cause cellular damage through several mechanisms[15].

-

Protein Denaturation: The hydroxyl group can interact with and denature essential proteins and enzymes.

-

Membrane Damage: Phenols can disrupt cell membranes, leading to increased permeability and loss of cellular integrity.

-

Oxidative Stress: Some phenols can be metabolized to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Caption: Hypothetical pathway of phenol-induced cytotoxicity.

Potential Cyanide-Related Toxicity

The nitrile group (-CN) can potentially be metabolized to release cyanide ions, a potent inhibitor of cellular respiration.

-

Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, blocking the utilization of oxygen and halting ATP production.

Caption: Hypothetical pathway of cyanide-mediated cytotoxicity.

Hypothetical Metabolic Pathway

In microorganisms, hydroxybenzonitriles can be metabolized via nitrile hydratase and amidase to the corresponding carboxylic acids, which then enter central metabolic pathways[16]. A similar, though unconfirmed, pathway could potentially occur in mammalian systems.

Caption: Hypothetical metabolic pathway of this compound.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a chemical that should be handled with care due to its classification as harmful if swallowed, a cause of serious eye damage, and being toxic to aquatic life. While specific quantitative toxicological data and confirmed mechanisms of action are lacking in the public domain, its structural features suggest potential for significant toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 2. This compound | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氟-4-羟基苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Fluoro-4-hydroxybenzonitrile (CAS RN: 82380-18-5), a key intermediate in the synthesis of liquid crystals and a compound of interest in medicinal chemistry. This document consolidates available data on its physical properties and outlines the standard experimental methodology for their determination.

Quantitative Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various synthetic processes. The following table summarizes the reported values from various chemical suppliers and databases.

| Property | Value | Source |

| Melting Point | 123.0 to 127.0 °C | TCI AMERICA[1][2] |

| 121.0-125.0 °C | Thermo Scientific Chemicals[3][4] | |

| 123-125 °C (lit.) | Seven Chongqing Chemdad Co., Ltd, ChemicalBook, Sigma-Aldrich[5][6] | |

| Boiling Point | 285.4 ± 25.0 °C (Predicted) | Seven Chongqing Chemdad Co., Ltd[5] |

Note: The "lit." designation indicates that the value is from published literature. The boiling point is a predicted value and should be considered an estimate.

Experimental Protocol: Melting Point Determination

While specific experimental details for this compound are not extensively published, a standard and widely accepted method for determining the melting point of a crystalline organic solid is the capillary melting point method. This technique relies on heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a high-boiling point oil bath (e.g., mineral oil or silicone oil).

-

Thermometer (calibrated).

-

Capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle (if the sample consists of large crystals).

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing.[7]

-

Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until the packed sample is approximately 1-2 mm high.[8]

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is placed in the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil bath of the Thiele tube.[9]

-

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.

-

When the temperature is about 15-20 °C below the anticipated melting point, the heating rate is reduced to approximately 2 °C per minute.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

-

Data Recording: The observed temperature range is recorded as the melting point. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Pure compounds typically exhibit a sharp melting point range of 1-2 °C, whereas impurities can cause a depression and broadening of the melting range.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.

References

- 1. This compound | 82380-18-5 | TCI AMERICA [tcichemicals.com]

- 2. 2-フルオロ-4-ヒドロキシベンゾニトリル | this compound | 82380-18-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. B21535.03 [thermofisher.com]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 82380-18-5 [chemicalbook.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-hydroxybenzonitrile in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Fluoro-4-hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented, offering a practical framework for researchers to generate precise and reliable data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and its potential interactions with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO | [1] |

| Molecular Weight | 137.11 g/mol | [1] |

| Melting Point | 123-125 °C | [2] |

| pKa | 6.84 ± 0.18 (Predicted) | [3] |

| Water Solubility | 4.7 g/L | [3][4] |

Predicted Qualitative Solubility Profile

In the absence of extensive published quantitative solubility data for this compound, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule possesses a polar hydroxyl group (-OH) and a polar nitrile group (-CN), as well as a moderately nonpolar fluorinated benzene ring. This amphiphilic nature suggests that its solubility will be significantly influenced by the polarity of the solvent.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and nitrile groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol can form strong hydrogen bonds, though its slightly lower polarity might result in marginally lower solubility. | |

| Isopropanol | Moderately Soluble | The bulkier isopropyl group may introduce some steric hindrance, potentially reducing the efficiency of solvation compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Acetonitrile | Soluble | The nitrile group of acetonitrile is polar and can interact favorably with the polar functional groups of the solute. | |

| Ethyl Acetate | Moderately Soluble | The ester group provides polarity, but the presence of the ethyl group introduces more nonpolar character, which may lead to moderate solubility. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but its nonpolar nature is not ideal for solvating the polar hydroxyl and nitrile groups. |

| Nonpolar Aliphatic | n-Heptane | Insoluble | As a nonpolar aliphatic solvent, n-heptane will not effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of this compound in various solvents at different temperatures.

Materials

-

This compound (purity > 99%)

-

Selected solvents (HPLC grade or equivalent)

-

Deionized water

-

Reference standards for analytical method development

Equipment

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Procedure (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

-

Sample Analysis (HPLC Method):

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the prepared samples and calibration standards into the HPLC system.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Data Analysis

The mole fraction solubility (x) of this compound in each solvent at a given temperature can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute in the sampled solution

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent in the sampled solution

-

M₂ is the molar mass of the solvent

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Logical Relationships in Solubility

The solubility of a compound is governed by a set of fundamental principles related to intermolecular forces.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Liquid Crystals Utilizing 2-Fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxybenzonitrile is a crucial intermediate in the synthesis of advanced fluorinated liquid crystals.[1] Its unique molecular structure, featuring a reactive hydroxyl group, a nitrile group, and a fluorine atom, allows for the targeted design of liquid crystal molecules with desirable mesomorphic and electro-optical properties.[1][2] The incorporation of fluorine into liquid crystal structures can significantly influence properties such as thermal stability, dielectric anisotropy, and viscosity, making this compound a valuable building block for materials used in modern display technologies.[1][3]

These application notes provide detailed protocols for the synthesis of benzoate ester derivatives of this compound, a common class of liquid crystals. The notes include a general synthetic pathway, specific experimental procedures, and characterization data, presented in a clear and accessible format to aid researchers in the development of novel liquid crystal materials.

Synthetic Pathway Overview

The primary synthetic route to liquid crystals from this compound involves the esterification of the hydroxyl group with a substituted benzoyl chloride. This reaction creates a stable ester linkage, extending the molecular core and influencing the final mesomorphic properties of the compound. The general scheme is as follows:

Caption: General synthetic pathway for liquid crystalline esters from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-2-fluorophenyl 4-Alkylbenzoates

This protocol describes the synthesis of a homologous series of 4-cyano-2-fluorophenyl 4-alkylbenzoates, which are known to exhibit nematic liquid crystal phases.

Materials:

-

This compound

-

4-Alkylbenzoyl chloride (e.g., 4-pentylbenzoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acyl Chloride: Dissolve the 4-alkylbenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the phenol and pyridine over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the pure 4-cyano-2-fluorophenyl 4-alkylbenzoate.

Protocol 2: Characterization of Liquid Crystalline Properties

Instrumentation:

-

Differential Scanning Calorimetry (DSC)

-

Polarized Light Microscopy (PLM) with a hot stage

Procedure:

-

DSC Analysis:

-

Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (transition to the isotropic liquid phase).

-

Cool the sample at the same rate to a temperature below its melting point.

-

Perform a second heating and cooling cycle to ensure thermal stability and obtain accurate transition temperatures.

-

The peak temperatures on the heating scan correspond to the melting and clearing points.

-

-

PLM Analysis:

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heat the slide on the hot stage to the isotropic liquid phase.

-

Slowly cool the sample while observing it through the polarized light microscope.

-

Note the temperatures at which different liquid crystalline textures appear and disappear. These correspond to the phase transition temperatures.

-

Identify the type of mesophase (e.g., nematic, smectic) by observing the characteristic optical textures.

-

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-cyano-2-fluorophenyl 4-n-alkylbenzoates.[4]

| Alkyl Chain (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 1 | 98.5 | - |

| 2 | 84.0 | - |

| 3 | 76.0 | 35.5 |

| 4 | 59.0 | 43.0 |

| 5 | 54.5 | 55.0 |

| 6 | 49.5 | 56.0 |

| 7 | 57.0 | 61.5 |

| 8 | 58.5 | 62.0 |

Data extracted from Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579.[4]

Workflow and Logical Relationships

The following diagram illustrates the workflow from synthesis to characterization of liquid crystals derived from this compound.

Caption: Workflow for the synthesis and characterization of liquid crystals.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of fluorinated liquid crystals. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of novel liquid crystalline materials with tailored properties for various applications in display technology and beyond. The straightforward esterification chemistry allows for the systematic modification of the molecular structure, enabling the fine-tuning of mesomorphic behavior.

References

Application Notes and Protocols: 2-Fluoro-4-hydroxybenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals